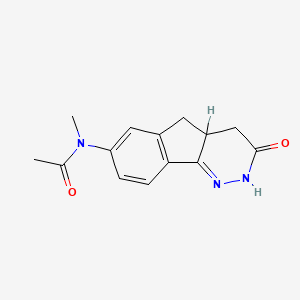
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide
Description
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug development.
Properties
CAS No. |
114915-74-1 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-methyl-N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-7-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-8(18)17(2)11-3-4-12-9(6-11)5-10-7-13(19)15-16-14(10)12/h3-4,6,10H,5,7H2,1-2H3,(H,15,19) |
InChI Key |
IRTXNSALHRHJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC2=C(C=C1)C3=NNC(=O)CC3C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indeno-pyridazinone core structure.
Reaction Conditions: The core structure is subjected to methylation and acylation reactions under controlled conditions. Common reagents include methyl iodide and acetic anhydride.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives with potential biological activities.
Scientific Research Applications
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pharmacological properties, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indeno-Pyridazinone Compounds: These compounds have a similar indeno-pyridazinone core but may have different functional groups attached, affecting their pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


